molecular formula C9H10ClFN2O B12327560 Morpholine, 4-(6-chloro-4-fluoro-3-pyridinyl)-

Morpholine, 4-(6-chloro-4-fluoro-3-pyridinyl)-

Katalognummer: B12327560
Molekulargewicht: 216.64 g/mol
InChI-Schlüssel: UCEMOGHVLQABGA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Morpholine, 4-(6-chloro-4-fluoro-3-pyridinyl)- is a chemical compound with the molecular formula C9H10ClFN2O and a molecular weight of 216.64 g/mol . This compound is characterized by the presence of a morpholine ring substituted with a 6-chloro-4-fluoro-3-pyridinyl group. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Morpholine, 4-(6-chloro-4-fluoro-3-pyridinyl)- typically involves the reaction of morpholine with 6-chloro-4-fluoro-3-pyridine under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

In industrial settings, the production of Morpholine, 4-(6-chloro-4-fluoro-3-pyridinyl)- may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Morpholine, 4-(6-chloro-4-fluoro-3-pyridinyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted morpholine derivatives.

Wissenschaftliche Forschungsanwendungen

Morpholine, 4-(6-chloro-4-fluoro-3-pyridinyl)- has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of Morpholine, 4-(6-chloro-4-fluoro-3-pyridinyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Morpholine, 4-(6-chloro-4-fluoro-3-pyridinyl)-: Unique due to the presence of both chlorine and fluorine atoms on the pyridine ring.

    Morpholine, 4-(6-chloro-3-pyridinyl)-: Lacks the fluorine atom, which may affect its chemical and biological properties.

    Morpholine, 4-(4-fluoro-3-pyridinyl)-:

Uniqueness

The presence of both chlorine and fluorine atoms in Morpholine, 4-(6-chloro-4-fluoro-3-pyridinyl)- imparts unique chemical properties, such as increased reactivity and potential for diverse biological activities. This makes it a valuable compound for various scientific research applications.

Eigenschaften

Molekularformel

C9H10ClFN2O

Molekulargewicht

216.64 g/mol

IUPAC-Name

4-(6-chloro-4-fluoropyridin-3-yl)morpholine

InChI

InChI=1S/C9H10ClFN2O/c10-9-5-7(11)8(6-12-9)13-1-3-14-4-2-13/h5-6H,1-4H2

InChI-Schlüssel

UCEMOGHVLQABGA-UHFFFAOYSA-N

Kanonische SMILES

C1COCCN1C2=CN=C(C=C2F)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.